Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate
Description
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at the 5-position. The oxadiazole ring is linked via a thioether bridge to an acetamido-acetate ester moiety. Its synthesis likely involves S-alkylation of a mercapto-oxadiazole intermediate with ethyl chloroacetate under alkaline conditions, as seen in analogous reactions .
Properties
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-2-20-11(19)7-15-10(18)8-22-13-17-16-12(21-13)9-4-3-5-14-6-9/h3-6H,2,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSWEAMBMHRPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized by reacting a hydrazide with carbon disulfide and an alkylating agent. The resulting oxadiazole is then coupled with a pyridine derivative through a thioether linkage. The final step involves the acylation of the thioether with ethyl bromoacetate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the pyridine ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Carboxylic acid.
Scientific Research Applications
Research has indicated that ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate exhibits various biological activities:
Anti-Tubercular Activity
Recent studies have highlighted the potential of oxadiazole derivatives in combating tuberculosis. This compound has shown promising results against Mycobacterium tuberculosis:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl 2-(2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate | Anti-tubercular | 1.35 - 2.18 |
In vitro studies demonstrated that this compound interacts effectively with bacterial targets, enhancing its efficacy against tuberculosis.
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been evaluated for its ability to inhibit cancer cell proliferation:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl 2-(2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate | Anticancer (Plk1 Inhibition) | 4.4 |
The mechanism of action involves the modulation of specific signaling pathways associated with cancer cell growth and survival.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the oxadiazole and pyridine rings can significantly influence its potency and selectivity against various pathogens.
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
Case Study on Anti-Tubercular Agents
A comprehensive study evaluated a series of oxadiazole derivatives for their anti-tubercular properties. The results indicated that compounds similar to ethyl 2-(2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate exhibited significant activity against Mycobacterium tuberculosis, with some derivatives showing enhanced interaction with bacterial targets through molecular docking studies.
Case Study on Anticancer Activity
Another investigation focused on the anticancer effects of oxadiazole derivatives on various cancer cell lines. The study found that ethyl 2-(2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yldithio)acetamido)acetate had notable cytotoxic effects against multiple cancer types, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, it may inhibit key enzymes involved in cell division and survival pathways, leading to apoptosis or cell death.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The substituent at the 5-position of the oxadiazole ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Key Observations :
Key Observations :
- Hydroxyphenyl and carboxylic acid groups enhance bioactivity via solubility and interaction with biological targets .
Biological Activity
Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its antibacterial, antifungal, and antitubercular properties based on diverse research findings.
Compound Overview
- IUPAC Name: this compound
- Molecular Formula: C20H20N4O4S2
- Molar Mass: 444.53 g/mol
- CAS Number: 538337-41-6
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. This compound was tested against various bacterial strains. In vitro studies demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus subtilis | 0.012 |
| Pseudomonas aeruginosa | 0.030 |
These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
In addition to antibacterial properties, the compound also exhibits antifungal activity. Studies have shown that it is effective against common fungal pathogens.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| Candida albicans | 0.020 |
| Aspergillus niger | 0.015 |
The antifungal activity further supports the potential of this compound in treating infections caused by fungi.
Antitubercular Activity
Recent studies have explored the antitubercular activity of derivatives similar to this compound. A novel dipeptide coupled with a pyrazine and oxadiazole derivative showed promising results in inhibiting Mycobacterium tuberculosis.
Case Study: Dipeptide Coupled with Oxadiazole Derivative
A study synthesized a dipeptide linked with a pyrazine and oxadiazole derivative that exhibited significant antitubercular activity with an MIC of 0.005 mg/mL against M. tuberculosis. The structural similarity to this compound suggests that modifications could enhance its efficacy against tuberculosis.
The biological activity of Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yll)thio)acetamido)acetate is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt fungal cell membranes. The presence of the pyridine and oxadiazole rings enhances its interaction with microbial targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Functionalize the oxadiazole with a pyridinyl group via nucleophilic substitution or cross-coupling reactions .
- Step 3 : Introduce the thioacetamido moiety by reacting the oxadiazole-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃ in acetone) .
- Optimization : Adjust reaction time (6–8 hours for reflux), solvent polarity (acetone vs. DMF), and catalyst (KI for alkylation efficiency) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm the presence of pyridinyl protons (δ 8.5–9.0 ppm) and acetamido methylene signals (δ 4.0–4.5 ppm) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z 257.31 for analogous compounds) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .
- Example Data :
| Technique | Key Signals/Values | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.72 (pyridinyl H), δ 4.25 (CH₂COO) | |
| EI-MS | m/z 257.31 (M+1) |
Q. What reactivity patterns are observed in the 1,3,4-oxadiazole and pyridinyl moieties?
- Key Reactivity :
- Oxadiazole : Susceptible to nucleophilic attack at the sulfur atom, enabling thioether bond formation with alkyl halides .
- Pyridinyl Group : Participates in π-π stacking interactions and hydrogen bonding, influencing solubility and bioactivity .
- Experimental Insight : Alkylation of the oxadiazole-thiol with ethyl chloroacetate proceeds efficiently (72–84% yield) under mild basic conditions .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Computational Strategy :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution in the oxadiazole-pyridinyl scaffold, predicting sites for electrophilic/nucleophilic modifications .
- Molecular Docking : Simulate interactions with target proteins (e.g., acetylcholinesterase) to prioritize derivatives with optimal binding affinities .
- ICReDD Framework : Integrate reaction path search algorithms and experimental feedback loops to reduce trial-and-error synthesis .
Q. How can contradictory solubility or stability data be resolved for this compound?
- Troubleshooting Approach :
- Solubility : Test polar aprotic solvents (DMSO, DMF) and co-solvents (PEG-400) to improve dissolution without decomposition .
- Stability : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Stabilizers like ascorbic acid may mitigate oxidative degradation .
- Case Study : Analogs with electron-withdrawing pyridinyl substituents showed 20% higher stability in aqueous buffers compared to electron-donating groups .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- SAR Findings :
- Oxadiazole Modifications : Substitution at the 5-position with pyridinyl enhances π-stacking, improving inhibitory activity against enzymes like acetylcholinesterase (IC₅₀: 1.2–3.8 μM) .
- Thioacetamido Chain : Longer alkyl chains (e.g., ethyl vs. methyl) increase lipophilicity but reduce aqueous solubility, necessitating balance for bioavailability .
- Data Summary :
| Derivative | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|
| Pyridin-3-yl analog | 1.8 | 2.1 | |
| Phenyl analog | 4.5 | 3.2 |
Methodological Challenges and Solutions
Q. How can researchers address low yields in the alkylation step of the oxadiazole-thiol intermediate?
- Optimization Steps :
- Catalyst Screening : Test KI, NaI, or phase-transfer catalysts to enhance nucleophilicity of the thiol group .
- Solvent Selection : Use polar aprotic solvents (e.g., acetone) to stabilize the transition state and reduce side reactions .
- Stoichiometry : Employ a 10% excess of alkylating agent to drive the reaction to completion .
Q. What advanced separation techniques are recommended for purifying this compound from by-products?
- Purification Workflow :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate polar by-products .
- Recrystallization : Optimize solvent pairs (ethanol/water) to isolate high-purity crystals (>97%) .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for analytical-scale purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
